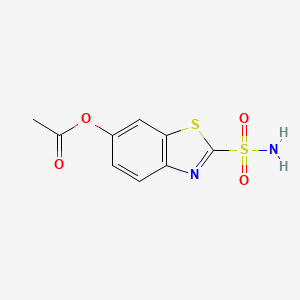
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate
Overview
Description
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring system, which is a fused ring structure containing both benzene and thiazole rings. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the benzothiazole ring. The reaction can be summarized as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with acetic anhydride in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its anti-tubercular activity.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Studied for its anti-cancer properties.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H8N2O4S2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C9H8N2O4S2/c1-5(12)15-6-2-3-7-8(4-6)16-9(11-7)17(10,13)14/h2-4H,1H3,(H2,10,13,14) |
InChI Key |
ONLKWCLNLGKXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














